molecular formula C18H12ClF2N5O B2986092 3-(2-chlorobenzyl)-6-(2,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326861-58-8

3-(2-chlorobenzyl)-6-(2,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2986092
CAS RN: 1326861-58-8
M. Wt: 387.77
InChI Key: OLGSYYAYKMHPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazolopyrimidinones are a class of compounds that contain a pyrimidinone (a six-membered ring with two nitrogen atoms and a ketone group) and a triazole (a five-membered ring with two carbon and three nitrogen atoms) in their structure . They have been studied for various applications, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of triazolopyrimidinones is characterized by the presence of a pyrimidinone ring fused with a triazole ring . The specific substituents at different positions of the ring can greatly influence the properties of the compound.


Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidinones would depend on the specific substituents present in the compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinones, such as their density, thermal stability, and detonation performance, can vary widely depending on their specific structure .

Scientific Research Applications

Synthesis and Characterization

Novel Derivatives and Synthesis Methods

Research has focused on synthesizing novel 1,2,3-triazolopyrimidine derivatives, demonstrating various methods for their preparation. For instance, derivatives have been synthesized that show potential for binding to adenosine A1 receptors, indicating a possible application in medicinal chemistry due to the significant role of these receptors in the cardiovascular system, central nervous system, and renal function (Betti et al., 1998). These studies often involve nucleophilic substitution reactions to introduce different substituents, aiming to explore structure-activity relationships and enhance the compound's biological activity.

Potential Therapeutic Applications

Affinity towards Adenosine Receptors

Some triazolopyrimidine derivatives have been identified to possess high affinity and selectivity for the A1 adenosine receptor subtype, suggesting their utility in exploring therapeutic agents targeting these receptors (Betti et al., 1998). The A1 adenosine receptor plays a crucial role in various physiological processes, including modulation of neurotransmitter release, heart rate, and renal function.

Antimicrobial Activity

Evaluation Against Microbial Strains

Several studies have investigated the antimicrobial properties of triazolopyrimidine derivatives. Compounds within this class have shown variable and modest activities against a range of bacteria and fungi, indicating their potential as antimicrobial agents. For example, research has shown that certain derivatives exhibit good antimicrobial activity, highlighting the potential for developing new antimicrobial drugs from this chemical scaffold (Kumara et al., 2013).

Mechanism of Action

The mechanism of action of triazolopyrimidinones would depend on their specific application. For example, in medicinal chemistry, their mechanism of action would depend on the biological target they interact with .

Safety and Hazards

The safety and hazards associated with triazolopyrimidinones would depend on their specific structure and properties. Some might be relatively safe to handle, while others might be sensitive to external stimuli or have high detonation performance .

Future Directions

Future research on triazolopyrimidinones could involve the synthesis of new derivatives with different substituents, studying their properties, and exploring their potential applications in various fields .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(2,5-difluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O/c19-14-4-2-1-3-11(14)9-26-17-16(23-24-26)18(27)25(10-22-17)8-12-7-13(20)5-6-15(12)21/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGSYYAYKMHPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=C(C=CC(=C4)F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.